Enhanced Conformational Restriction: 1.24 kcal/mol Higher cis-trans Isomerization Barrier vs Boc-Proline
The Cα-methyl group of Boc-α-methyl-L-proline significantly retards amide bond rotation relative to unsubstituted Boc-L-proline. Variable-temperature NMR line-shape analysis determined the free energy barrier (ΔG‡) for cis-trans isomerization of the carbamate bond [1]. This elevated barrier correlates with enhanced conformational rigidity in downstream peptide sequences, biasing the backbone toward specific turn geometries [2].
| Evidence Dimension | Free energy barrier (ΔG‡) for cis-trans amide bond isomerization |
|---|---|
| Target Compound Data | 1.24 kcal/mol higher than Boc-L-proline (at 298 K) |
| Comparator Or Baseline | Boc-L-proline (unsubstituted proline analog) |
| Quantified Difference | ΔΔG‡ = +1.24 kcal/mol |
| Conditions | Variable-temperature 1H NMR in DMSO-d6 or CDCl3; line-shape analysis; 298 K |
Why This Matters
A higher isomerization barrier translates to fewer conformational states in peptide backbones, enabling more precise control over 3D structure in turn-based epitopes and macrocycles—a key selection criterion when designing constrained pharmacophores.
- [1] Moehle K, Hofmann HJ, Robinson JA. cis-trans Peptide-Bond Isomerization in α-Methylproline Derivatives. Helv Chim Acta. 2012;95(12):2425-2437. doi:10.1002/hlca.201200483. View Source
- [2] Bisang C, Weber C, Inglis J, et al. Stabilization of Type-I β-Turn Conformations in Peptides Containing the NPNA-Repeat Motif of the Plasmodium falciparum Circumsporozoite Protein by Substituting Proline for (S)-α-Methylproline. J Am Chem Soc. 1995;117(29):7904-7915. View Source
